(2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a chlorophenyl group, and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Chlorophenyl Group: This can be achieved through substitution reactions using chlorinated aromatic compounds.
Attachment of the Piperazine Moiety: This step may involve amide bond formation using piperazine derivatives and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.
Substitution: Nucleophiles such as amines or thiols, and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
(2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid: can be compared with other pyrrolidine derivatives, chlorophenyl compounds, and piperazine-containing molecules.
Uniqueness
- The unique combination of the pyrrolidine ring, chlorophenyl group, and piperazine moiety in this compound may confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-19(18(25)26)12-15(17(24)23-10-8-21(2)9-11-23)16(22(19)3)13-4-6-14(20)7-5-13/h4-7,15-16H,8-12H2,1-3H3,(H,25,26)/t15-,16-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEIHGVCHJWQBW-BXWFABGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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